
tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
概要
説明
tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a tert-butyl ester group, an aminophenyl group, and a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 2-aminophenyl derivatives with dihydropyridine precursors. One common method includes the condensation of 2-aminophenyl ketones with dihydropyridine esters under acidic or basic conditions. The reaction is often carried out in solvents like dichloromethane or ethanol, with catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions: tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated aminophenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic synthesis applications.
Biology: In biological research, this compound is studied for its potential as a calcium channel blocker. Dihydropyridine derivatives are known to interact with calcium channels in cell membranes, affecting cellular processes such as muscle contraction and neurotransmitter release.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting cardiovascular diseases, such as hypertension and angina.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in cell membranes. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channels, which are crucial for the regulation of calcium ion flow in various tissues.
類似化合物との比較
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.
Uniqueness: tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and potential applications. The presence of the tert-butyl ester group and the aminophenyl moiety allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
tert-butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICNXTQNSADDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


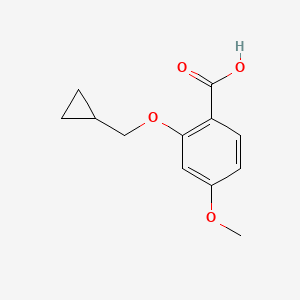
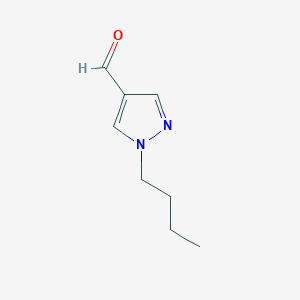
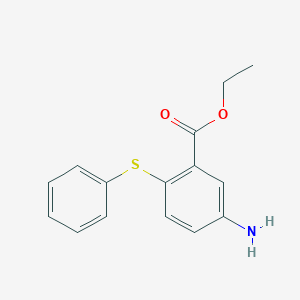
![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)

![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)
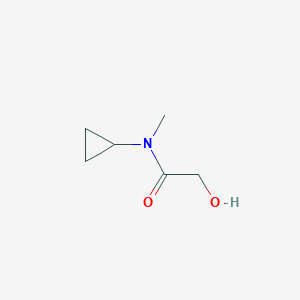
![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)
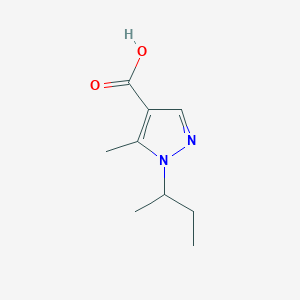
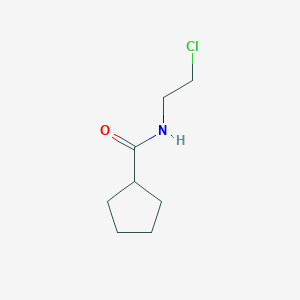
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)
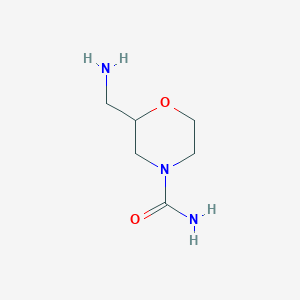

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)
